Cas no 1276056-77-9 (3-Bromo-6-methoxyimidazo1,2-Apyrazine)

3-ブロモ-6-メトキシイミダゾ[1,2-a]ピラジンは、有機合成化学において重要な中間体として利用されるヘテロ環化合物です。臭素原子とメトキシ基が導入されたイミダゾピラジン骨格を持ち、医薬品や農薬の開発におけるキー中間体としての応用が期待されます。特に、臭素原子の求電子性を活かしたパラジウムカップリング反応や置換反応に適しており、分子修飾の幅広い可能性を提供します。メトキシ基の存在により溶解性が向上し、反応条件の最適化が容易になる点も特徴です。高純度で安定した品質が保証されており、精密有機合成に適した試薬です。

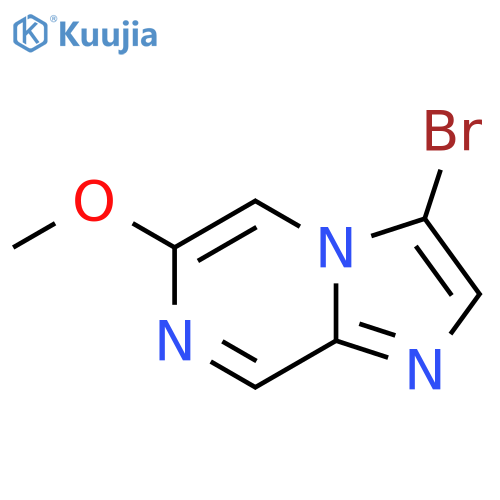

1276056-77-9 structure

商品名:3-Bromo-6-methoxyimidazo1,2-Apyrazine

3-Bromo-6-methoxyimidazo1,2-Apyrazine 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-6-methoxyimidazo[1,2-a]pyrazine

- CS-0444142

- SY071332

- MFCD18793413

- G11439

- 1276056-77-9

- 3-broMo-6-MethoxyiMidazo[1

- Imidazo[1,2-a]pyrazine, 3-bromo-6-methoxy-

- 3-Bromo-6-methoxyimidazo1,2-Apyrazine

-

- インチ: InChI=1S/C7H6BrN3O/c1-12-7-4-11-5(8)2-9-6(11)3-10-7/h2-4H,1H3

- InChIKey: FSJPJGFVJOHUAR-UHFFFAOYSA-N

- ほほえんだ: COC1=CN2C(=CN=C2C=N1)Br

計算された属性

- せいみつぶんしりょう: 226.96942Da

- どういたいしつりょう: 226.96942Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 169

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 39.4Ų

3-Bromo-6-methoxyimidazo1,2-Apyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B681605-10mg |

3-Bromo-6-methoxyimidazo[1,2-A]pyrazine |

1276056-77-9 | 10mg |

$ 50.00 | 2022-06-06 | ||

| eNovation Chemicals LLC | Y1247878-1g |

3-Bromo-6-methoxyimidazo[1,2-a]pyrazine |

1276056-77-9 | 95% | 1g |

$935 | 2023-09-01 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T44271-50mg |

2-a]pyrazine |

1276056-77-9 | 50mg |

¥2590.00 | 2022-12-04 | ||

| Frontier Specialty Chemicals | B12891-1 g |

3-Bromo-6-methoxyimidazo[1,2-a]pyrazine |

1276056-77-9 | 1g |

$ 315.00 | 2022-11-27 | ||

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T44271-10mg |

2-a]pyrazine |

1276056-77-9 | 10mg |

¥700.00 | 2022-12-04 | ||

| Enamine | BBV-40219252-5.0g |

3-bromo-6-methoxyimidazo[1,2-a]pyrazine |

1276056-77-9 | 95% | 5.0g |

$2369.0 | 2023-01-15 | |

| Frontier Specialty Chemicals | B12891-500mg |

3-Bromo-6-methoxyimidazo[1,2-a]pyrazine |

1276056-77-9 | 500mg |

$ 221.00 | 2023-09-07 | ||

| Enamine | BBV-40219252-1g |

3-bromo-6-methoxyimidazo[1,2-a]pyrazine |

1276056-77-9 | 95% | 1g |

$903.0 | 2023-10-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1514809-1g |

3-Bromo-6-methoxyimidazo[1,2-a]pyrazine |

1276056-77-9 | 98% | 1g |

¥5745.00 | 2024-08-09 | |

| 1PlusChem | 1P009F0Y-500mg |

3-Bromo-6-methoxyimidazo[1,2-a]pyrazine |

1276056-77-9 | 500mg |

$285.00 | 2025-02-24 |

3-Bromo-6-methoxyimidazo1,2-Apyrazine 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

1276056-77-9 (3-Bromo-6-methoxyimidazo1,2-Apyrazine) 関連製品

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 924859-11-0(<br>5-(7-Methoxy-benzo[1,3]dioxol-5-ylmethyl)-4,5-dihydro-isoxazole-3-carboxyli c acid ethyl ester)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量